![molecular formula C10H6O4S2 B8546153 [2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)
[2,2'-Bithiophene]-3,3'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bithiophene-3,3’-dicarboxylic acid is an organic compound with the molecular formula C10H6O4S2. It is a derivative of bithiophene, where carboxylic acid groups are attached to the 3 and 3’ positions of the bithiophene core. This compound is known for its unique electronic properties and is widely used in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene-3,3’-dicarboxylic acid typically involves the coupling of thiophene derivatives followed by carboxylation. One common method is the Stille coupling reaction, where a bithiophene derivative is coupled with a carboxylated thiophene under palladium catalysis. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of 2,2’-Bithiophene-3,3’-dicarboxylic acid may involve large-scale Stille coupling reactions or other coupling methods like Suzuki coupling. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Bithiophene-3,3’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for electrophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated bithiophenes or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Bithiophene-3,3’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential in bioelectronic devices and sensors.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 2,2’-Bithiophene-3,3’-dicarboxylic acid is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in the design of electronic devices and sensors.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bithiophene-5,5’-dicarboxylic acid: Another derivative of bithiophene with carboxylic acid groups at different positions.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: A related compound with a fused thiophene ring system.
Uniqueness: 2,2’-Bithiophene-3,3’-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with tailored electronic characteristics for specific applications.
Eigenschaften
Molekularformel |
C10H6O4S2 |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2-(3-carboxythiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O4S2/c11-9(12)5-1-3-15-7(5)8-6(10(13)14)2-4-16-8/h1-4H,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ITFBTJILASNJFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(=O)O)C2=C(C=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 10H-pyrazino[2,3-b][1,4]benzothiazine-8-carboxylate](/img/structure/B8546075.png)
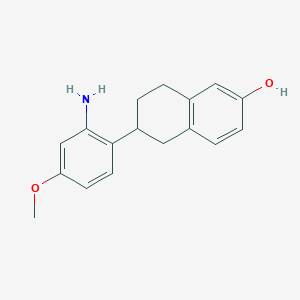
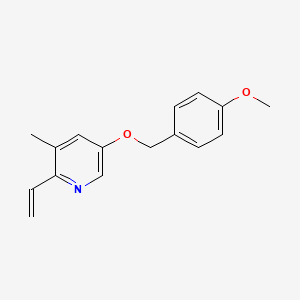
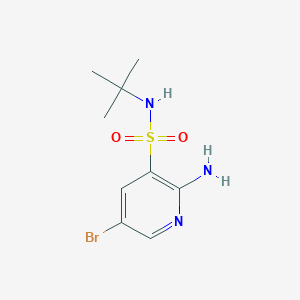
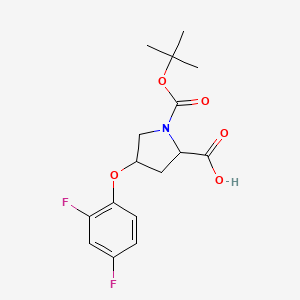
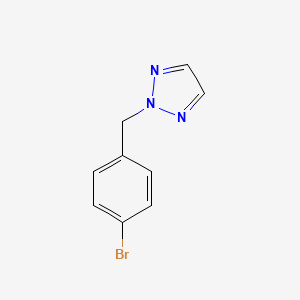
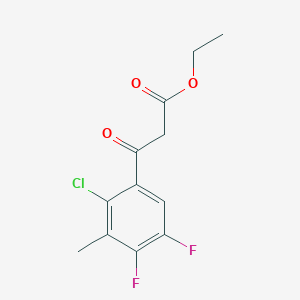

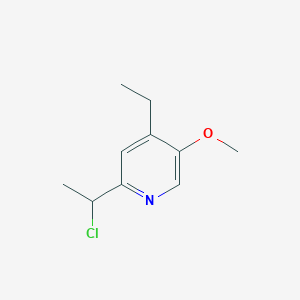
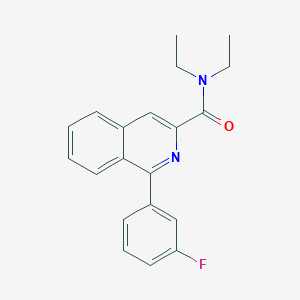
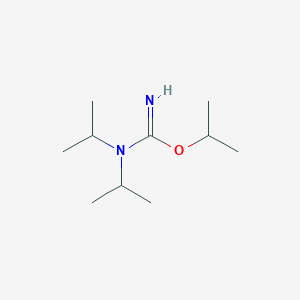
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)
![2,2-Dimethyl-4-(naphthalen-1-yl)-7-[(oxiran-2-yl)methoxy]-2H-1-benzopyran](/img/structure/B8546186.png)
![[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B8546191.png)
